2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine
Description
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-1,3-diphenylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBGEGIUOIPCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Challenges
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Substrates : 1,3-Diphenyl-1,2-diketone (1.0 equiv), 5-methylthiophen-2-ylmethylamine (2.2 equiv)
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Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
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Solvent : Tetrahydrofuran (THF), 0°C to room temperature
Key limitation : Steric hindrance from the 5-methylthiophene group reduces amine nucleophilicity, necessitating excess amine.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates imidazolidine formation by enhancing reaction kinetics.
Protocol
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Conditions : 150 W, 100°C, 30 minutes
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Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%)
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Solvent : Ethanol
Solid-Phase Synthesis Techniques
Solid-supported strategies enable high-throughput synthesis using Wang resin-bound diamines.
Steps:
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Immobilization : 1,3-Diphenyl-1,2-diaminoethane linked to Wang resin via carbodiimide coupling.
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Condensation : React with 5-methylthiophene-2-carboxaldehyde (12 h, DMF).
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Cleavage : TFA/CH₂Cl₂ (1:9) releases the product.
Catalytic Cyclization Methods
Transition metal catalysts like Cu(I)-zeolites promote cyclization of propargylamine intermediates.
Reaction Scheme
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Propargylamine synthesis : Phenylacetylene + 5-methylthiophen-2-ylamine → propargylamine.
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Cyclization : Cu(I)-zeolite (5 mol%), 80°C, toluene, 6 h.
Table 2: Catalytic Methods Comparison
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Cu(I)-zeolite | 80 | 6 | 72 | cis >95% |
| Pd/C | 100 | 12 | 58 | trans:cis 3:1 |
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of imidazolidine derivatives, including those similar to 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine. Research indicates that these compounds can exhibit significant efficacy against seizures. For instance, derivatives of hydantoin have been evaluated for their ability to mitigate seizures in models such as pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) . The findings suggest that certain imidazolidine derivatives not only reduce seizure activity but also promote neuroprotection by preserving neuronal integrity in critical brain regions.
Neuroprotective Effects
In addition to anticonvulsant activity, compounds within this class have shown promise in neuroprotection. The preservation of neuronal structure following seizure induction demonstrates the potential for these compounds to be developed into therapeutic agents for epilepsy and related neurological disorders .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Pharmacological Applications
The use of anti-epileptic mood stabilizers has been explored for treating ADHD. Specifically, formulations that include imidazolidine derivatives may enhance cognitive function and psychosocial outcomes in affected individuals . The mechanism involves modulating neurotransmitter systems that are often dysregulated in ADHD patients, thus improving attention and reducing impulsivity.
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiophene Ring
Nitro-substituted Derivative: 2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine
- Molecular Formula : C₁₉H₁₇N₃O₂S .
- Molecular Weight : 351.4 g/mol .
- Key Differences : The nitro group at the 5-position of the thiophene ring introduces strong electron-withdrawing effects, altering electronic properties compared to the methylthio substituent. This substitution enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, as seen in its use as a precursor for further functionalization .
- Applications : Industrially available (CAS 307338-84-7) and used in high-throughput synthesis pipelines .
Bromo-substituted Derivative: 2-(5-Bromo-2-thienyl)-1,3-diphenylimidazolidine
- Molecular Formula : C₁₉H₁₇BrN₂S .
- Molecular Weight : 385.32 g/mol .
- The compound exhibits a density of 1.4 g/cm³ and a boiling point of 510.1°C, reflecting higher thermal stability compared to the methylthio analogue .
Methoxy-substituted Derivative: 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-diphenylimidazolidine
Heterocyclic Ring Replacements
Furan-based Analogue: 2-(2-Furyl)-1,3-diphenylimidazolidine
- Molecular Formula : C₁₉H₁₈N₂O .
- Key Differences: Replacement of thiophene with furan alters electronic properties due to oxygen's higher electronegativity.
Benzothiazole Hybrid: 2-(5-Methylthiophen-2-yl)-1,3-benzothiazole
Dimeric and Polymeric Analogues
- Δ²,2'-Bi[1,3-diphenylimidazolidine] (CAS 2179-89-7): Molecular Formula: C₃₀H₂₈N₄ . Such derivatives are explored in supramolecular chemistry .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogues
Biological Activity
2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazolidine family, characterized by a five-membered ring containing nitrogen atoms. The specific structure of this compound includes:
- Methylthio group : Enhances lipophilicity and may influence biological activity.
- Diphenyl substitution : Contributes to the compound's stability and may affect its interaction with biological targets.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of imidazolidine derivatives. The biological activity of this compound can be summarized as follows:
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (μM) | MBC (μM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 50 | 100 | |
| Escherichia coli | 40 | 80 | |
| Pseudomonas aeruginosa | 60 | 120 | |
| Candida albicans | 30 | 60 |
The minimal inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications in the imidazolidine core can significantly impact biological efficacy. For instance, the presence of the methylthio group appears to enhance antimicrobial activity. A study on related thiazolidinone compounds demonstrated that variations in substituents at specific positions led to differing levels of antibacterial potency .
Key Findings from SAR Studies
- Substituent Variation : Altering the position or type of substituents on the imidazolidine ring can either enhance or diminish antimicrobial properties.
- Lipophilicity : Increased lipophilicity due to methylthio substitution correlates with improved membrane permeability and bioactivity .
Case Study 1: Antimicrobial Efficacy Assessment
A recent study evaluated a series of imidazolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar scaffold to this compound exhibited superior activity against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa.
Case Study 2: Docking Studies
Computational docking studies have been conducted to elucidate the mechanism of action of this compound. The binding affinity to critical bacterial enzymes such as MurB suggests that it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial effects .
Toxicity and Safety Profile
While the antimicrobial efficacy is promising, potential toxicity towards human cells has also been assessed. In vitro studies indicate that at therapeutic concentrations, the compound shows minimal cytotoxicity, making it a candidate for further development in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving phenyl isocyanide, substituted thiophenes, and aldehydes. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysis (e.g., Lewis acids like ZnCl₂). Design of Experiments (DoE) principles, such as factorial design, can minimize trial runs while evaluating variables like reactant ratios and reaction time . Spectral validation (¹H/¹³C NMR, IR) is critical to confirm structural integrity, as demonstrated in analogous imidazolidine syntheses .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, in thiophene-containing imidazolidines, the thiophene ring’s electronic effects can shift proton signals; computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison .
Q. What purification techniques are most effective for this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar byproducts, recrystallization in ethanol or acetonitrile improves purity. Monitor via thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) assess interactions with catalytic metal centers, as seen in analogous benzimidazole-thiazole hybrids .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer : Use flow chemistry for continuous production, optimizing residence time and mixing efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste, aligning with green chemistry principles .
Q. How do substituent variations on the thiophene ring affect the compound’s physicochemical properties?
- Methodological Answer : Systematic SAR studies can compare methyl (5-methylthiophene) vs. electron-withdrawing groups (e.g., chloro, ). Solubility, logP, and thermal stability are assessed via shake-flask methods, DSC, and TGA. Substituent effects on π-π stacking (critical for solid-state behavior) are modeled using Cambridge Structural Database (CSD) data .
Q. What experimental frameworks address contradictions in reported biological activity data?
- Methodological Answer : Standardize assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Use ICReDD’s feedback loop: experimental data inform computational models (e.g., QSAR), which iteratively refine hypotheses. For example, conflicting IC₅₀ values may stem from assay conditions (pH, solvent); replicate under harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
